molecular formula C7H10O2 B13831292 2,4-Dimethyl-1,3-cyclopentanedione

2,4-Dimethyl-1,3-cyclopentanedione

Cat. No.: B13831292
M. Wt: 126.15 g/mol
InChI Key: FCELWXAACZZLJY-UHFFFAOYSA-N
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Description

2,4-Dimethyl-1,3-cyclopentanedione is an organic compound with the molecular formula C7H10O2 and a molecular weight of 126.15 g/mol . Its CAS Registry Number is 34598-80-6 . This compound belongs to the class of cyclic 1,3-diketones, which are valuable scaffolds and building blocks in organic synthesis. Researchers are exploring the utility of 1,3-cyclopentanedione derivatives as novel chemical probes in biochemistry. Specifically, related compounds have been investigated for their selective reactivity towards sulfenic acid (-SOH) modifications in proteins, which is a pivotal post-translational modification in redox biology . These probes allow for the detection and profiling of protein sulfenic acids, facilitating the study of oxidative stress and regulatory mechanisms within cells . As a specialized chemical, 2,4-Dimethyl-1,3-cyclopentanedione serves as a key intermediate for researchers developing new synthetic methodologies and biochemical tools. This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

2,4-dimethylcyclopentane-1,3-dione

InChI

InChI=1S/C7H10O2/c1-4-3-6(8)5(2)7(4)9/h4-5H,3H2,1-2H3

InChI Key

FCELWXAACZZLJY-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C(C1=O)C

Origin of Product

United States

Preparation Methods

Synthesis via Malonic Ester and Haloalkenoic Acid Ester (Patent US5113012A)

A well-documented industrially relevant method involves a multi-step synthesis starting from malonic acid esters and 4-halo-3-alkoxy-2E-butenoic acid esters. This method was detailed in US Patent US5113012A and can be summarized as follows:

Step Description Reagents/Conditions Notes
(a) Formation of 5,5-bis-(alkoxycarbonyl)-3-alkoxy-2E-pentenoic acid ester Malonic acid diethyl ester + 4-chloro-3-methoxy-2E-butenoic acid methyl ester, sodium methylate, N,N-dimethylformamide (DMF), 20°C, 2h Polar solvent DMF preferred; reaction temperature 20-60°C
(b) Cyclization to 5-alkoxycarbonyl-3-alkoxy-2-cyclopentene-1-one salt Base (sodium or potassium alkoxides), room temperature Ring closure in presence of base
(c) Saponification of ester group Aqueous NaOH or KOH, 0-100°C (preferably room temperature) Ester hydrolysis to carboxylate salt
(d) Decarboxylation to 1,3-cyclopentanedione Mineral acid (HCl or H2SO4), 20-100°C Acid treatment induces decarboxylation

Key experimental example:

  • 83.9 g malonic acid diethyl ester in 250 mL DMF
  • 27.8 g sodium methylate added at 20°C
  • 41.6 g 4-chloro-3-methoxy-2E-butenoic acid methyl ester added
  • Stirred 2h at 20°C, then additional sodium methylate added
  • After 15h stirring, DMF distilled off
  • Workup with water and methylene chloride, neutralization, and distillation yielded 58.8 g (80%) of product with 98% purity by GC

This method avoids the energy-intensive ozonolysis steps found in earlier syntheses and offers good yields and purity, making it suitable for industrial-scale production.

Sulfenylation-Oxidation-Elimination Route to 2-Alkylidene-1,3-Cyclopentanediones

While more commonly applied to 1,3-cyclohexanediones, this route has relevance for cyclopentanedione derivatives due to structural similarities. It involves:

  • Preparation of 2-alkyl-1,3-cyclopentanediones as starting materials
  • Sulfenylation at the 2-position using phenylthio reagents
  • Oxidation and elimination steps to form 2-alkylidene-1,3-cyclopentanediones

This method benefits from mild conditions and can produce stable alkylidene derivatives, which may include 2,4-dimethyl substitutions when starting from appropriately substituted precursors. The high reactivity of the ene-dione system allows for further functionalization.

Comparative Analysis of Preparation Methods

Method Starting Materials Key Steps Advantages Limitations
Malonic Ester + Haloalkenoic Acid Ester (Patent US5113012A) Malonic acid diethyl ester, 4-chloro-3-methoxy-2E-butenoic acid methyl ester Base-catalyzed condensation, cyclization, saponification, decarboxylation High yield (80%), good purity, scalable Requires handling of DMF and sodium methylate; multi-step
Sulfenylation-Oxidation-Elimination 2-alkyl-1,3-cyclopentanediones Sulfenylation, oxidation, elimination Mild conditions, produces alkylidene derivatives More complex, less direct for 2,4-dimethyl substitution
Spirocyclopropanation via Sulfonium Salts 1,3-cyclodiones with sulfonium salts Reaction with sulfonium salt and base Efficient, good yields in related systems Not directly applied to 2,4-dimethyl-1,3-cyclopentanedione

Summary and Recommendations

The most authoritative and practical preparation method for 2,4-dimethyl-1,3-cyclopentanedione is the multi-step synthesis starting from malonic acid esters and 4-halo-3-alkoxy-2E-butenoic acid esters as described in US Patent US5113012A. This method provides a robust route with good yields and purity, suitable for scale-up and industrial application.

Alternative synthetic strategies such as sulfenylation-oxidation-elimination and spirocyclopropanation offer routes to related compounds and functionalized derivatives but are less directly applicable or efficient for 2,4-dimethyl-1,3-cyclopentanedione specifically.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-1,3-cyclopentanedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the diketone to diols or alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products

    Oxidation: Formation of 2,4-dimethyl-1,3-cyclopentanedione derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of 2,4-dimethyl-1,3-cyclopentanediol.

    Substitution: Formation of halogenated derivatives like 2,4-dibromo-1,3-cyclopentanedione.

Scientific Research Applications

2,4-Dimethyl-1,3-cyclopentanedione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-1,3-cyclopentanedione depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The compound’s diketone structure allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituted Cyclopentanediones

4,4-Dimethyl-1,3-cyclopentanedione
  • Molecular Formula : C₇H₁₀O₂ (isomer of 2,4-dimethyl derivative).
  • Key Differences: Methyl groups at positions 4,4 vs. 2,3. Biological Role: Overexpressed in Daldinia eschscholtzii monocultures, with distinct VOC profiles compared to cocultures. Physicochemical Impact: Symmetrical substitution may enhance thermal stability compared to the asymmetric 2,4-isomer.
2-Allyl-2-methyl-1,3-cyclopentanedione
  • Molecular Formula : C₉H₁₂O₂.
  • Synthetic Utility: Not reported in bioactive studies, unlike 2,4-dimethyl derivative.
2-Methyl-1,3-cyclopentanedione
  • Molecular Formula : C₆H₈O₂.
  • Key Differences :
    • Single methyl group at position 2.
    • Synthetic Application : Used as a starting material for hydrindane synthesis in steroid scaffold preparation.

Table 1: Cyclopentanedione Derivatives

Compound Molecular Formula Substituents Key Properties/Applications Source/Evidence
2,4-Dimethyl-1,3-cyclopentanedione C₇H₁₀O₂ 2,4-dimethyl Antifungal, flavor chemistry
4,4-Dimethyl-1,3-cyclopentanedione C₇H₁₀O₂ 4,4-dimethyl VOC modulation in fungi
2-Allyl-2-methyl-1,3-cyclopentanedione C₉H₁₂O₂ 2-allyl, 2-methyl Structural novelty
2-Methyl-1,3-cyclopentanedione C₆H₈O₂ 2-methyl Steroid precursor

Cyclohexanedione Analogues

2-Methyl-1,3-cyclohexanedione
  • Molecular Formula : C₇H₁₀O₂.
  • Key Differences :
    • Six-membered ring vs. five-membered cyclopentanedione.
    • Physicochemical Impact : Larger ring size may reduce ring strain, enhancing solubility.

Table 2: Ring Size Comparison

Compound Ring Size Molecular Formula Key Properties
2,4-Dimethyl-1,3-cyclopentanedione 5-membered C₇H₁₀O₂ Higher volatility
2-Methyl-1,3-cyclohexanedione 6-membered C₇H₁₀O₂ Enhanced thermal stability

Non-Cyclic Diketones

3-Methyl-2,4-pentanedione
  • Molecular Formula : C₆H₁₀O₂.
  • Key Differences: Linear structure vs. cyclic. Reactivity: Tautomerization between enol and keto forms, unlike rigid cyclic diones.
3-Ethyl-2,4-pentanedione
  • Molecular Formula : C₇H₁₂O₂.
  • Key Differences :
    • Ethyl substituent increases hydrophobicity vs. methyl groups in cyclopentanediones.

Table 3: Cyclic vs. Linear Diketones

Compound Structure Key Functional Differences
2,4-Dimethyl-1,3-cyclopentanedione Cyclic Rigid ring limits tautomerization
3-Methyl-2,4-pentanedione Linear Tautomerization enhances reactivity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4-Dimethyl-1,3-cyclopentanedione, and how can reaction conditions be optimized?

  • Methodology : Adapt procedures from structurally similar diketones, such as the aluminum chloride-mediated cyclization of succinic acid derivatives (as seen for 2-Methyl-1,3-cyclopentanedione) . Key variables include temperature control (e.g., maintaining 0–5°C to minimize side reactions), stoichiometric ratios of methylating agents, and purification via vacuum distillation or recrystallization. Use GC-MS or HPLC to monitor reaction progress and purity .

Q. How can researchers characterize the electronic structure and tautomeric behavior of 2,4-Dimethyl-1,3-cyclopentanedione?

  • Methodology : Employ NMR (¹H, ¹³C) to identify keto-enol tautomerism and substituent effects. Compare chemical shifts with computational models (e.g., DFT calculations) to validate electronic distributions. Synchrotron X-ray diffraction can resolve crystallographic details, while IR spectroscopy identifies carbonyl stretching modes .

Q. What safety protocols are critical when handling 2,4-Dimethyl-1,3-cyclopentanedione in laboratory settings?

  • Methodology : Follow guidelines for analogous cyclopentanediones: use fume hoods to manage volatile byproducts (e.g., HCl gas during synthesis), wear nitrile gloves to prevent dermal exposure, and store the compound in inert, airtight containers. Refer to CAS safety data for hazard mitigation .

Advanced Research Questions

Q. How do computational models explain the substituent effects of 2,4-dimethyl groups on the compound’s reactivity?

  • Methodology : Perform density functional theory (DFT) calculations to map charge-density distributions and frontier molecular orbitals. Compare with experimental data (e.g., X-ray charge-density analysis) to assess steric and electronic impacts of methyl groups on cyclopentanedione’s ring strain and nucleophilic sites .

Q. What strategies resolve contradictions in reported physical properties (e.g., melting points, solubility) of 2,4-Dimethyl-1,3-cyclopentanedione?

  • Methodology : Systematically replicate synthesis and purification methods from literature. Use differential scanning calorimetry (DSC) for precise melting-point determination and Karl Fischer titration to quantify hygroscopicity. Cross-validate results with independent labs using standardized protocols .

Q. How can researchers investigate the biological activity of 2,4-Dimethyl-1,3-cyclopentanedione using in silico and in vitro approaches?

  • Methodology :

  • In silico : Use QSAR models to predict bioactivity (e.g., enzyme inhibition) based on structural analogs like 2-Ethyl-1,3-cyclopentanedione .
  • In vitro : Conduct enzyme inhibition assays (e.g., against dehydrogenases) and cytotoxicity screens (e.g., MTT assays) to validate predictions. Optimize solvent systems (DMSO/PBS) for solubility .

Q. What advanced spectroscopic techniques are suitable for studying tautomeric equilibria in solution versus solid states?

  • Methodology :

  • Solution : Variable-temperature NMR to track enol-keto interconversion kinetics.
  • Solid-state : Synchrotron-based X-ray diffraction paired with Raman spectroscopy to correlate crystallographic data with vibrational modes .

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